2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-(2-bromo-4-ethylsulfanylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSUHRNZASVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid typically involves the bromination of 4-(ethylsulfanyl)phenylacetic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
Substitution: Various substituted phenylacetic acids.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ethylsulfanyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-Bromo-4-(methylsulfanyl)phenyl]acetic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-[2-Bromo-4-(propylsulfanyl)phenyl]acetic acid: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
2-[2-Bromo-4-(ethylsulfanyl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of a phenylacetic acid moiety.
Uniqueness
2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid, with the CAS number 1823084-85-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C10H12BrO2S
Molecular Weight: 287.17 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It may bind to receptors that are crucial for mediating pain and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation in animal models.
- Analgesic Properties : It has shown potential as an analgesic, reducing pain responses in experimental setups.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated, indicating a selective action against certain cancer cell lines while sparing normal cells.
Data Table: Biological Activity Summary
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Inflammation : A study conducted on rat models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties.
- Methodology : Rats were treated with varying doses of the compound, and paw volume was measured at regular intervals.
- Results : A dose-dependent reduction in inflammation was observed.
-
Analgesic Efficacy Study : Another research focused on its analgesic effects using the hot plate test in mice.
- Findings : Mice treated with the compound exhibited a higher latency to respond to thermal stimuli compared to controls, suggesting effective pain relief.
-
Cytotoxicity Assessment : The cytotoxic effects were assessed using various human cancer cell lines.
- Results : The compound showed significant cytotoxicity against breast and colon cancer cells while exhibiting low toxicity towards normal fibroblasts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of a phenylacetic acid precursor followed by introduction of the ethylsulfanyl group via nucleophilic substitution. Key parameters include temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts like Pd(OAc)₂ for coupling reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product with >95% purity. Yield optimization requires balancing stoichiometry and avoiding over-bromination, which can lead to byproducts .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo and ethylsulfanyl groups) via chemical shifts (e.g., δ 2.5–3.0 ppm for SCH₂CH₃) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 93.573°, a = 12.5022 Å) .
- HPLC-MS : Validates purity (>95%) and molecular mass (C₁₀H₁₁BrO₂S, MW 261.1) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved across different studies?
- Methodological Answer : Contradictions in IC₅₀ values or receptor-binding assays may arise from variations in cell lines, solvent effects (e.g., DMSO concentration), or impurities. To resolve discrepancies:
- Perform dose-response curves under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Compare structural analogs (e.g., 4-bromo vs. 3-bromo derivatives) to isolate electronic effects of substituents .
Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electrophilicity of the bromo group and nucleophilic attack sites. For example, Fukui indices identify reactive centers on the phenyl ring .
- Reaction Path Search : Transition-state modeling (e.g., NEB method) predicts activation barriers for sulfanyl-group substitutions .
- Hybrid Approaches : Combine experimental kinetic data (e.g., Arrhenius plots) with computational simulations to refine reaction mechanisms .
Q. How can heterogeneous catalysis be leveraged to improve the compound’s synthetic scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni-based catalysts for Suzuki-Miyaura cross-coupling to reduce metal loading.
- Continuous Flow Systems : Enhance heat/mass transfer to minimize side reactions (e.g., over-alkylation).
- Process Analytics : In-line FTIR monitors reaction progress in real time, enabling rapid optimization .
Data-Driven Research Questions
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity.
- Cluster Analysis : Group derivatives by functional groups (e.g., bromo vs. chloro) to identify activity trends.
- Machine Learning : Train models on datasets (e.g., ChEMBL) to predict novel analogs with enhanced potency .
Q. How can crystallographic data inform the design of co-crystals or salts for improved solubility?
- Methodological Answer :
- Analyze hydrogen-bonding motifs (e.g., carboxylic acid dimers) from X-ray data .
- Screen co-formers (e.g., nicotinamide) via slurry experiments in ethanol/water mixtures.
- Use DSC/TGA to assess thermal stability of co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
